1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole
Description
This compound features an imidazo[2,1-b][1,3]thiazole core with three key substituents:
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDIEINJGZSCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole nucleus is constructed via cyclocondensation of thiazole precursors with appropriately substituted amines. A representative protocol involves reacting 2-amino-4-(ethoxycarbonylmethyl)thiazole derivatives with α-bromo ketones under acidic conditions. For the target compound, 4-methoxybenzaldehyde is condensed with methyl-substituted thiazole intermediates to introduce the 4-methoxyphenyl group at position 6. Molecular iodine (I₂) in isopropanol facilitates this cyclization, achieving yields of 68–82%.
Key Reaction Conditions
Functionalization with the Carbonyl Group
The carbonyl bridge is introduced via nucleophilic acyl substitution. The imidazothiazole intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2,3-dihydro-1H-indole. Alternatively, a one-pot approach employs ethyl chlorooxalate to form the ester intermediate, which undergoes aminolysis with dihydroindole in the presence of triethylamine.
Characterization Data
Final Assembly via Hydrazide Coupling
The dihydroindole moiety is conjugated using hydrazide intermediates. 2-[6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide reacts with indoline-2-one in ethanol under reflux, mediated by ionic liquids such as [bmim]Br to enhance reaction efficiency.
Optimized Parameters
Cyclocondensation Strategies Using Mercapto Acids
Spirocyclization with Mercaptoacetic Acid
A spirocyclic intermediate is formed by treating hydrazide derivatives with mercaptoacetic acid in anhydrous benzene. This step employs a Dean-Stark trap to remove water, driving the reaction to completion.
Procedure Overview
- Suspend hydrazide (0.005 mol) in benzene (30 mL).
- Add mercaptoacetic acid (2 mL), reflux for 6 hours.
- Neutralize excess acid with NaHCO₃, isolate via filtration.
Yield : 62–78% after column chromatography (20% EtOAc/hexane).
Role of Catalysts in Ring Closure
Bismuth(III) triflate (Bi(OTf)₃) and p-TsOH·H₂O synergistically promote carbocation formation, critical for intramolecular cyclization. This method, adapted from imidazo[1,5-a]pyridine syntheses, achieves 70–95% yields for analogous structures.
Catalytic System
Alternative Pathways and Optimization
Ionic Liquid-Mediated Synthesis
Ionic liquids like [bmim]Br accelerate condensation reactions by stabilizing charged intermediates. A mixture of imidazothiazole aldehydes and thiosemicarbazide in [bmim]Br at 80°C for 30–45 minutes yields hydrazone intermediates, which are subsequently alkylated with phenacyl bromides.
Advantages
Critical Analysis of Methodologies
Chemical Reactions Analysis
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Compound A : 3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide (1:1)
- Core : Imidazo[2,1-b][1,3]thiazole with dihydrothiazole.
- Substituents :
- 4-Methoxyphenyl at position 3.
- Methyl at position 2.
- Key Differences : Lacks the 2-carbonyl-dihydroindole group. The hydrobromide salt improves aqueous solubility.
Compound B : 6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester
- Core : Imidazo[2,1-b]thiazole.
- Substituents :
- 4-Bromophenyl at position 4.
- Ethyl ester at position 2.
- Key Differences : Bromine substituent (electron-withdrawing) vs. methoxy (electron-donating) in the target compound. The ester group may act as a prodrug, unlike the direct carbonyl-indole linkage.
Compound C : 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Core : Imidazo[2,1-b]thiazole.
- Substituents :
- 4-Methoxyphenyl at position 5.
- Methyl at position 3.
- Aldehyde at position 4.
- Key Differences : The aldehyde group offers a reactive site for further functionalization, contrasting with the target compound’s stable indole-carbonyl bond.
Physicochemical Properties
Biological Activity
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with an imidazo[2,1-b][1,3]thiazole ring system. Its IUPAC name is:
IUPAC Name : this compound
Molecular Formula : C23H21N3O2S
CAS Number : 852134-63-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b][1,3]thiazole Ring : This is achieved by reacting 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
- Introduction of the 4-Methoxyphenyl Group : A Friedel-Crafts acylation reaction is employed where the imidazo intermediate is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.
- Receptor Binding : The compound may bind to cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
- DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Anticancer Properties
Several studies have highlighted the anticancer properties of this compound. For instance:
- In vitro tests demonstrated significant suppressive activity against various human cancer cell lines including lung cancer (A549) and breast cancer (MCF-7) with IC50 values reported as low as 0.28 μg/mL for certain derivatives containing similar structures .
| Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|
| A549 (Lung) | 0.52 | Yang (2012) |
| MCF-7 (Breast) | 0.28 | Yang (2012) |
Antitubercular Activity
Recent research has also evaluated its potential against Mycobacterium tuberculosis (Mtb). The most active derivatives displayed IC50 values around 2.32 mM without acute toxicity towards normal lung fibroblast cells .
Study on Anticancer Activity
A study conducted by Flefel et al. (2017) explored a series of thiadiazole derivatives with similar structures to assess their anticancer activity against HepG-2 and HCT-116 cell lines. The results indicated that modifications in the structure significantly influenced their efficacy, suggesting that compounds like this compound could be optimized for enhanced activity .
Docking Studies
Docking studies have revealed that this compound interacts favorably with tubulin at the colchicine binding site, suggesting a mechanism for its antiproliferative effects. The presence of hydrogen bonds and π-cation interactions were noted as critical for its binding affinity .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AcOH, 100°C, 5h | 65–70 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 75–80 | |
| Carbonylation | EDCI, DMF, RT | 60–65 |
How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .
What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer:
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using Ellman’s assay or ADP-Glo™ .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer:
- Substituent Variation :
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .
Q. Table 2: SAR Trends in Analogous Compounds
What computational methods resolve contradictory data in target binding studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding pocket flexibility (e.g., using GROMACS) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations causing affinity discrepancies .
- Consensus Docking : Combine Glide, AutoDock, and MOE to validate pose reproducibility .
How can pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?
Methodological Answer:
Q. Table 3: Solubility Enhancement Strategies
| Approach | Solubility (μg/mL) | Bioavailability (%F) |
|---|---|---|
| Free Base | 12.5 | 25 |
| Succinate Salt | 45.8 | 40 |
| PLGA NPs | 98.3 | 65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
